molecular formula C17H15ClN4O3S3 B3212507 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1101878-91-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B3212507
CAS No.: 1101878-91-4
M. Wt: 455 g/mol
InChI Key: JKBFECNBXJDFRR-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core substituted with a sulfonyl-linked 5-chlorothiophene group and a 4-(pyridin-3-yl)thiazol-2-yl moiety. The 5-chlorothiophene contributes lipophilicity and electronic effects, influencing bioavailability and target binding. Structural characterization would require NMR, HRMS, and X-ray crystallography for full confirmation, though analogous compounds in the literature provide a basis for inferred properties .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S3/c18-14-5-6-15(27-14)28(24,25)22-8-2-4-13(22)16(23)21-17-20-12(10-26-17)11-3-1-7-19-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBFECNBXJDFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Target Compound :

    • Pyrrolidine-2-carboxamide backbone.
    • 5-Chlorothiophen-2-yl sulfonyl group.
    • 4-(Pyridin-3-yl)thiazol-2-yl substituent.
  • Analogous Compounds: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) :
  • Benzamide core with morpholinomethyl and pyridinyl-thiazol groups.
  • Lacks sulfonyl and pyrrolidine moieties.
    • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide :
  • Pyrrolidine-3-carboxamide with a 4-fluorophenyl and thiadiazol group.
  • Oxo group instead of sulfonyl; positional isomerism (C3 vs. C2 carboxamide).
    • (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives :
  • Hydroxypyrrolidine with benzyl-thiazol substituents.
  • Hydroxy group increases hydrophilicity vs. sulfonyl’s electron-withdrawing nature.
    • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide (94) :
  • Cyclopropane-carboxamide core with benzodioxol and pyridinyl-thiazol groups.
  • Rigid cyclopropane vs. flexible pyrrolidine.

Physicochemical Properties

Property Target Compound Compound 4d Compound from Patent Compound (Example 51) Compound 94
Core Structure Pyrrolidine-2-carboxamide Benzamide Pyrrolidine-3-carboxamide Hydroxypyrrolidine-2-carboxamide Cyclopropane-carboxamide
Key Substituents Sulfonyl-chlorothiophene Morpholinomethyl 4-Fluorophenyl, thiadiazol Hydroxy, benzyl-thiazol Benzodioxol
Melting Point Not reported 168–170°C (4d) Not reported Not reported Not reported
Polarity High (sulfonyl group) Moderate (morpholine) Moderate (oxo group) High (hydroxy) Moderate (dioxolane)
Lipophilicity (cLogP) Estimated ~3.5* ~2.8 (calculated) ~3.1 (estimated) ~2.0 (hydroxy) ~3.0 (cyclopropane)

*Predicted using fragment-based methods due to lack of experimental data.

Pharmacological Implications

  • Target Compound : The sulfonyl group may enhance binding to serine/threonine kinases (e.g., p38 MAPK) by mimicking phosphate groups, while the pyridinyl-thiazol fragment aligns with kinase hinge-binding motifs .
  • Compound 4d : Benzamide derivatives often exhibit antimicrobial or anticancer activity, but the absence of sulfonyl may reduce kinase affinity .
  • Compound : Thiadiazol and oxo groups could favor protease inhibition (e.g., MMPs) rather than kinase targets .
  • Patent Compound (Example 51) : Hydroxy group likely improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s sulfonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

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